molecular formula C12H21NO2 B2700353 Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate CAS No. 2287237-88-9

Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate

Cat. No.: B2700353
CAS No.: 2287237-88-9
M. Wt: 211.305
InChI Key: FNMOWINSTLPBJR-JQWIXIFHSA-N
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Description

Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate is a chemical compound with a complex structure that belongs to the class of quinoline derivatives. This compound is characterized by its unique octahydroquinoline core, which is a saturated version of the quinoline ring system. The presence of the ethyl ester group at the 4a position adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of quinoline derivatives followed by esterification. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like ethyl chloroformate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated quinoline derivatives .

Scientific Research Applications

Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets Ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate apart is its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl (4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)12-7-4-3-6-10(12)13-9-5-8-12/h10,13H,2-9H2,1H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMOWINSTLPBJR-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CCCC[C@@H]1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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